molecular formula C18H24N2O6 B13339994 Rel-(3S,4S)-1-((benzyloxy)carbonyl)-4-((tert-butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid

Rel-(3S,4S)-1-((benzyloxy)carbonyl)-4-((tert-butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid

Cat. No.: B13339994
M. Wt: 364.4 g/mol
InChI Key: ZPDUEFCWDPJFBV-UONOGXRCSA-N
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Description

Rel-(3S,4S)-1-((benzyloxy)carbonyl)-4-((tert-butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid is a complex organic compound that belongs to the class of pyrrolidines. This compound is characterized by its unique stereochemistry and functional groups, which make it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(3S,4S)-1-((benzyloxy)carbonyl)-4-((tert-butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid typically involves multiple steps, including the protection of amino and carboxyl groups, followed by the formation of the pyrrolidine ring. Common reagents used in the synthesis include benzyloxycarbonyl chloride, tert-butoxycarbonyl chloride, and various catalysts. The reaction conditions often require controlled temperatures and pH levels to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and advanced purification techniques, such as chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Rel-(3S,4S)-1-((benzyloxy)carbonyl)-4-((tert-butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl and tert-butoxycarbonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Rel-(3S,4S)-1-((benzyloxy)carbonyl)-4-((tert-butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid has various applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Rel-(3S,4S)-1-((benzyloxy)carbonyl)-4-((tert-butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups and stereochemistry play a crucial role in its binding affinity and activity. Pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor activity, and alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Rel-(3S,4S)-1-((benzyloxy)carbonyl)-4-amino-pyrrolidine-3-carboxylic acid
  • Rel-(3S,4S)-1-((tert-butoxycarbonyl)amino)-4-hydroxy-pyrrolidine-3-carboxylic acid

Uniqueness

Rel-(3S,4S)-1-((benzyloxy)carbonyl)-4-((tert-butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H24N2O6

Molecular Weight

364.4 g/mol

IUPAC Name

(3S,4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid

InChI

InChI=1S/C18H24N2O6/c1-18(2,3)26-16(23)19-14-10-20(9-13(14)15(21)22)17(24)25-11-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,23)(H,21,22)/t13-,14+/m0/s1

InChI Key

ZPDUEFCWDPJFBV-UONOGXRCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CN(C[C@@H]1C(=O)O)C(=O)OCC2=CC=CC=C2

Canonical SMILES

CC(C)(C)OC(=O)NC1CN(CC1C(=O)O)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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